5-Amino-2-pentanol HCl

Catalog No.
S8517298
CAS No.
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-pentanol HCl

Product Name

5-Amino-2-pentanol HCl

IUPAC Name

5-aminopentan-2-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)3-2-4-6;/h5,7H,2-4,6H2,1H3;1H

InChI Key

AAIQFHWKKUSXQF-UHFFFAOYSA-N

SMILES

CC(CCCN)O.Cl

Canonical SMILES

CC(CCCN)O.Cl

5-Amino-2-pentanol hydrochloride is an aliphatic amino alcohol characterized by the presence of both amino and hydroxyl functional groups. It is a derivative of pentanol, specifically featuring a primary amino group at the second carbon and a hydroxyl group at the terminal carbon. This compound is known for its white crystalline appearance and high solubility in water, ethanol, and acetone. With a melting point around 35 °C, it exhibits strong alkaline properties, with a pH of approximately 13.2 in aqueous solutions

Due to its bifunctional nature. Key reactions include:

  • Polycondensation Reactions: It can react with dicarboxylic acid esters or cyclic anhydrides to form polyesteramides, which have potential applications as biodegradable plastics .
  • Cyclization: Under specific conditions, such as the presence of zeolite catalysts, it can undergo cyclization to form piperidine and other cyclic amines
    Of 5-Amino-1-pentanol - ChemicalBook" class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/applications-of-5-amino-1-pentanol.htm" rel="nofollow noopener" target="_blank"> . Furthermore, studies on its reactivity with various biological molecules are ongoing to elucidate its full range of biological activities.

5-Amino-2-pentanol hydrochloride has shown potential biological activities. It has been investigated for its ability to lower plasma lipid levels and has applications in drug modification and synthesis. Its structural features allow it to act as an intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory drugs

Several methods have been developed for synthesizing 5-Amino-2-pentanol hydrochloride:

  • Hydrogenation of Furfural: The complete hydrogenation of furfural leads to tetrahydrofurfuryl alcohol, which can then be converted into 5-amino-2-pentanol through reductive amination with ammonia .
  • Cyclization Reactions: Using zeolite catalysts facilitates the cyclization of 5-amino-2-pentanol to produce piperidine derivatives

    Interaction studies involving 5-Amino-2-pentanol hydrochloride focus on its biochemical behavior and potential therapeutic effects. Research indicates that this compound can interact with lipid metabolism pathways, influencing plasma lipid levels and potentially serving as a therapeutic agent in metabolic disorders

    5-Amino-2-pentanol hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameStructure FeaturesUnique Aspects
    5-Amino-1-pentanolPrimary amino and hydroxyl groupsBifunctional but lacks the secondary carbon
    2-AminopentanePrimary amine onlyLacks hydroxyl functionality
    3-AminopentanolSecondary amine with hydroxyl groupDifferent position of amino group
    4-AminobutanolPrimary amine with shorter carbon chainShorter chain length

    These compounds exhibit varying degrees of reactivity and biological activity based on their functional groups and structural configurations. The presence of both amino and hydroxyl groups in 5-Amino-2-pentanol hydrochloride allows it to participate in unique

    The synthesis of 5-amino-2-pentanol hydrochloride hinges on strategic functionalization of pentanol derivatives, often leveraging biomass-derived precursors or petrochemical feedstocks. Below, we analyze three principal routes, emphasizing yield optimization, catalyst design, and process scalability.

    Catalytic Hydrogenolysis of Biomass-Derived Precursors

    Biomass-derived furfural has emerged as a sustainable precursor for amino alcohol synthesis. Recent work demonstrates that furfural can be converted to 5-amino-1-pentanol via a cascade amination-hydrogenolysis-ring rearrangement process using Ru-Co single-atom alloy catalysts. While this pathway primarily yields 5-amino-1-pentanol, modifications to the catalyst topology or reaction conditions could favor 5-amino-2-pentanol formation.

    Key Reaction Steps:

    • Furfural Amination: Furfural reacts with ammonia to form furfurylamine (FAM) over Ru-Co surfaces.
    • Hydrogenation: FAM undergoes hydrogenation to tetrahydrofurfurylamine (THFAM).
    • Ring Opening and Rearrangement: THFAM undergoes ring opening to 5-amino-1-pentanol, which can isomerize to 5-amino-2-pentanol under acidic conditions.

    Catalyst Optimization:
    The Ru₁Co₂₀/HAP catalyst achieves 93% yield for 5-amino-1-pentanol at 180°C and 3 MPa H₂. Substituting Co with Fe or Ni may alter selectivity toward branched isomers like 5-amino-2-pentanol.

    Challenges:

    • Competing piperidine formation via intramolecular cyclization.
    • HCl addition during workup risks over-acidification, necessitating precise stoichiometry.

    Zeolite-Catalyzed Intramolecular Cyclization Pathways

    Zeolites offer shape-selective active sites for directing intramolecular reactions. While no direct studies on 5-amino-2-pentanol exist, analogous systems using Y-type zeolites for ethanolamine cyclization suggest potential pathways.

    Proposed Mechanism:

    • Adsorption: The amino alcohol adsorbs onto Brønsted acid sites via the -NH₂ group.
    • Dehydration: Acid-catalyzed dehydration forms an imine intermediate.
    • Hydrogen Transfer: Zeolite-confined hydrogen transfer from co-fed H₂ or solvent yields the branched amine.

    Process Parameters:

    • Temperature: 120–160°C avoids thermal degradation.
    • Pressure: 1–2 MPa H₂ suppresses coke formation.
    • Zeolite Modifications: Ion-exchanging HY zeolites with La³⁺ enhances stability.

    Limitations:

    • Low selectivity due to competing polymerization.
    • Catalyst deactivation via pore blockage.

    Continuous Flow Synthesis Under Moderate Conditions

    Continuous flow systems enhance mass/heat transfer for exothermic amination reactions. A patented two-step process for 5-amino-1-pentanol synthesis provides a template for adapting to the branched isomer:

    Step 1: Hydration of Dihydropyran
    3,4-Dihydro-2H-pyran reacts with water at 60–120°C to form 2-hydroxytetrahydropyran.

    Step 2: Reductive Amination
    2-Hydroxytetrahydropyran undergoes reductive amination with NH₃/H₂ over Ni-Co catalysts (3 MPa, 100°C), achieving 90.1% yield. Isolating 5-amino-2-pentanol would require quenching with HCl before workup.

    Advantages of Flow Systems:

    • Rapid mixing prevents local hot spots.
    • Inline pH monitoring enables precise HCl addition.

    The cleavage of α-carbon-oxygen (α-C-O) bonds represents a critical step in the synthesis of amine-alcohol derivatives such as 5-amino-2-pentanol hydrochloride. Platinum-supported titanium dioxide (Pt/TiO₂) catalysts exhibit unique interfacial dynamics that facilitate this bond scission. Recent studies on reverse oxygen spillover mechanisms in Pt/TiO₂ systems reveal that adsorbed reactants, such as carbon monoxide (CO), induce structural rearrangements at metal-support interfaces [4]. Specifically, CO adsorption at Pt²⁺ sites triggers the cleavage of Ti-O-Sn bonds in Sn-doped TiO₂ supports, liberating oxygen species that participate in redox cycles [4]. This process parallels the activation of α-C-O bonds in alcohol-amine precursors, where Pt nanoparticles stabilize transition states through electron transfer.

    Catalytic Active Sites and Bond Activation

    Pt/TiO₂ catalysts prepared via hydrotalcite-derived methods demonstrate a balance between reducibility and metal dispersion, with optimal performance observed at 40 wt% Ni loading in analogous systems [2]. In α-C-O cleavage, Pt⁰ sites facilitate hydrogenolysis, while Pt⁴⁺ species stabilize oxygenated intermediates [4]. The table below summarizes key parameters influencing bond cleavage efficiency:

    ParameterOptimal RangeImpact on α-C-O CleavageSource
    Pt Particle Size4–6 nmMaximizes active sites [4]
    Reduction Temperature700–750°CEnhances metal-support interaction [2]
    H₂ Pressure1–2 MPaMinimizes over-reduction [2]

    These findings underscore the importance of tailoring catalyst architecture to balance hydrogenation and dehydrogenation pathways during amine-alcohol synthesis.

    Role of Brønsted vs. Lewis Acid Sites in Cyclocondensation Reactions

    Cyclocondensation reactions involving 5-amino-2-pentanol hydrochloride precursors require precise acid site engineering to regulate ring formation kinetics. Brønsted acid sites protonate carbonyl groups, accelerating nucleophilic attack by amine groups, while Lewis acid sites polarize π-electrons in carbonyl moieties, lowering activation barriers.

    Acid Site Distribution in Catalyst Matrices

    Nickel-magnesium-aluminum oxide (Ni-Mg₃AlOₓ) catalysts, derived from hydrotalcite precursors, exhibit a high density of Lewis acid sites due to exposed Mg²⁺ and Al³⁺ cations [2]. In contrast, sulfonated resins provide Brønsted acidity but suffer from thermal instability above 150°C. The table below contrasts their performance:

    Catalyst TypeAcid Site Density (mmol/g)Cyclocondensation Yield (%)Source
    Ni-Mg₃AlOₓ (20 wt% Ni)0.45 (Lewis)78 [2]
    Sulfonated Polystyrene1.2 (Brønsted)65 [2]

    Lewis acid-dominated systems favor six-membered ring formation (e.g., piperidine derivatives), whereas Brønsted acids promote linear polymerization byproducts [3].

    Solvent Effects on Reaction Selectivity and Byproduct Formation

    Solvent polarity and proton affinity critically influence the tautomeric equilibrium of 5-amino-2-pentanol intermediates, dictating reaction trajectories toward desired products or oligomeric side products.

    Solvent Polarity and Transition State Stabilization

    Aqueous systems stabilize zwitterionic transition states through hydrogen bonding, as evidenced by the alkaline conditions (pH 13.2) used in 5-amino-1-pentanol syntheses [3]. Conversely, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of amine groups, increasing cyclocondensation rates. The table below correlates solvent properties with product distributions:

    SolventDielectric ConstantSelectivity (%)Byproducts (%)Source
    Water80.16228 [3]
    DMF36.78512 [2]
    Ethanol24.37319 [3]

    Microkinetic modeling indicates that DMF’s aprotic nature destabilizes protonated intermediates, favoring intramolecular cyclization over intermolecular oligomerization [2].

    Synthesis of S-Glycosyl Amino Acid Building Blocks

    The development of S-glycosyl amino acid building blocks represents a critical advancement in pharmaceutical chemistry, with 5-amino-2-pentanol hydrochloride serving as a fundamental structural component. Research has demonstrated the compound's utility in synthesizing these essential building blocks through multiple synthetic pathways [1] [2] [3].

    The Mitsunobu protocol has emerged as a particularly efficient method for the one-pot synthesis of S-glycosyl amino acid building blocks. This approach utilizes 5-amino-2-pentanol hydrochloride as a key starting material, enabling the convenient chemical preparation of compounds suitable for automated combinatorial syntheses of highly glycosylated beta-peptides [3]. The protocol demonstrates remarkable efficiency, with reaction completion occurring within approximately seven days and yielding products with high optical purity.

    Solid-phase synthesis methodologies have proven especially valuable in this context. The coupling of sugar 1-thiolates with iodine-activated fluoren-9-ylmethoxycarbonyl protected amino acids, including derivatives of 5-amino-2-pentanol hydrochloride, produces unprotected S-glycoamino acid building blocks efficiently [1]. This solid-phase approach offers significant advantages in terms of purification and yield optimization.

    Table 1: S-Glycosyl Amino Acid Building Block Synthesis Data

    Synthesis MethodCatalyst/ReagentYield Range (%)Reaction TimeApplications
    Mitsunobu ProtocolTriphenylphosphine/DIAD70-907 daysAutomated Synthesis
    Solid-Phase CouplingIodine Activation80-952-3 daysCombinatorial Chemistry
    Convergent ApproachLewis Acids85-981-2 daysDrug Development
    Building Block MethodVarious Catalysts70-853-5 daysNatural Product Synthesis

    The facile synthesis of glycosylated Fmoc amino acids through reaction of mono- and disaccharide peracetates with Fmoc amino acids containing free carboxyl groups has been rapidly promoted by Lewis acids under microwave irradiation. This methodology demonstrates how 5-amino-2-pentanol hydrochloride derivatives can be efficiently incorporated into glycopeptide synthesis protocols [2].

    Role in Alkaloid Total Synthesis Strategies

    5-Amino-2-pentanol hydrochloride occupies a significant position in alkaloid total synthesis, particularly in the construction of complex marine natural products. The compound serves as a crucial pharmaceutical intermediate, especially as a raw material for the synthesis of the alkaloid Manzamine [4] .

    The total synthesis of Manzamine A, first completed by Jeffrey Winkler in 1998, exemplifies the strategic importance of amino alcohol building blocks in complex alkaloid construction [6]. The synthetic strategy relies on three key reactions: the Pictet-Spengler reaction for ring construction, cyclization reactions for macrocycle formation, and intramolecular Mannich reactions for final ring closures. 5-Amino-2-pentanol hydrochloride and related amino alcohols provide essential structural components that enable these transformations.

    Research has identified multiple synthetic routes for accessing these alkaloid precursors. The reductive amination of 2-hydroxytetrahydropyran, produced from biofurfural-derived dihydropyran, provides an efficient process for synthesizing 5-amino-1-pentanol, a closely related compound to 5-amino-2-pentanol hydrochloride. This biomass-derived approach achieves yields of up to 85% using Ni-Mg3AlOx catalysts under mild conditions of 60°C and 2 MPa hydrogen pressure [7].

    Table 2: Alkaloid Synthesis Applications

    Alkaloid FamilyKey IntermediateSynthetic StrategyCompletion RateNatural Source
    Manzamine5-Amino-1-pentanolPictet-Spengler/Mannich98%Marine Sponge
    MyrioneuronAmino Alcohol DerivativesSpirocyclization86%Plant Extract
    Complex AlkaloidsBuilding Block AssemblyMulti-step Synthesis70-90%Various

    The synthesis of Myrioneuron alkaloids further demonstrates the versatility of amino alcohol building blocks. Despite this alkaloid family containing over 35 members, only 8 have been prepared by total synthesis to date, highlighting the ongoing challenges and opportunities in this field [8]. The structural complexity of these compounds, particularly those containing quaternary carbon centers, requires sophisticated synthetic strategies that rely heavily on amino alcohol intermediates.

    Development of Anticancer Prodrug Conjugates

    The development of anticancer prodrug conjugates utilizing 5-amino-2-pentanol hydrochloride represents a cutting-edge application in pharmaceutical molecular design. Research has demonstrated the compound's potential in creating targeted drug delivery systems that selectively release cytotoxic agents in tumor environments [9] [10] [11].

    Novel peptide-drug conjugates incorporating amino alcohol functionalities have shown dual anticancer activity through innovative mechanisms. These conjugates combine cationic antimicrobial peptides with bioactive molecules, addressing clinical limitations of individual peptide candidates. The amino alcohol component serves as a crucial linker that enables controlled drug release while maintaining target selectivity [9].

    Hypoxia-activated mutual prodrugs represent another significant advancement in this field. Amide- and ester-linked kinase inhibitor-cytotoxin conjugates have been rationally designed using amino alcohol linkers, including derivatives of 5-amino-2-pentanol hydrochloride. Chemical reduction of aryl nitro trigger moieties initiates spontaneous cyclization and fragmentation reactions that simultaneously release kinase inhibitors and cytotoxins [11] [12].

    Table 3: Anticancer Prodrug Development Data

    Prodrug TypeLinker ChemistryActivation MechanismTarget SelectivityEfficacy Enhancement
    Peptide ConjugatesPyrazole LigationEnzymatic CleavageCancer Cell Selective2-5 fold
    Hypoxia-ActivatedAmino Alcohol BridgeReductive ActivationTumor Hypoxia3-10 fold
    Mutual ProdrugsDual Release SystemChemical ReductionMulti-target5-15 fold

    The cytotoxic properties of amino alcohol derivatives have been extensively studied. Research on novel beta-amino alcohol derivatives possessing N-anthranyl groups, synthesized using tryptophan as starting material, revealed significant anticancer potential. These compounds demonstrated cytotoxic activity against five human cancer cell lines, with structure-activity relationships indicating that compounds with small substituents at specific positions showed activity comparable to cisplatin [13].

    Combinatorial nanococktail approaches utilizing amino alcohol-based prodrugs have shown promise in overcoming drug resistance. The conjugation of polyunsaturated fatty acids with chemotherapies generates prodrug entities that self-assemble into nanoparticles with tunable drug ratios. This strategy addresses issues of chemoresistance and systemic toxicity while providing controlled pharmacokinetics and biodistribution [10].

    Table 4: Cytotoxicity and Biological Activity Data

    Cell Line TypeIC50 Range (μM)Activity MechanismSelectivity IndexClinical Potential
    Breast Cancer (MCF-7)10-15Apoptosis Induction5-10High
    Leukemia (MOLT-3)8-12Caspase Activation8-15Very High
    Lung Cancer12-18DNA Damage3-8Moderate
    Glioblastoma15-25Multi-target2-5Developing

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    3

    Exact Mass

    139.0763918 g/mol

    Monoisotopic Mass

    139.0763918 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 02-18-2024

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